molecular formula C8H13NO B2832632 4-Hydroxy-1-methylcyclohexane-1-carbonitrile CAS No. 838835-51-1

4-Hydroxy-1-methylcyclohexane-1-carbonitrile

Cat. No.: B2832632
CAS No.: 838835-51-1
M. Wt: 139.198
InChI Key: FMNOPHVZUCKHFN-OCAPTIKFSA-N
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Description

4-Hydroxy-1-methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO It is characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylcyclohexanone with hydroxylamine to form the oxime, followed by dehydration to yield the nitrile. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize yield and purity. The industrial synthesis may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanecarboxylic acid.

    Reduction: Formation of 4-hydroxy-1-methylcyclohexanamine.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

4-Hydroxy-1-methylcyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methylcyclohexane-1-carbonitrile depends on its interactions with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycyclohexane-1-carbonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-Methylcyclohexane-1-carbonitrile: Lacks the hydroxyl group, which may influence its chemical properties and applications.

    4-Methylcyclohexane-1-carbonitrile:

Uniqueness

4-Hydroxy-1-methylcyclohexane-1-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclohexane ring

Properties

IUPAC Name

4-hydroxy-1-methylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(6-9)4-2-7(10)3-5-8/h7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNOPHVZUCKHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838835-51-1
Record name 4-hydroxy-1-methylcyclohexane-1-carbonitrile
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